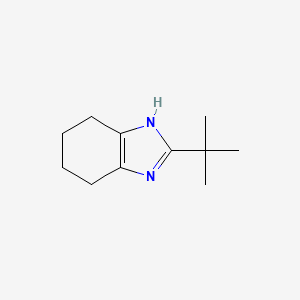
2-Méthyl-6-(pyrrolidin-1-yl)pyridine
Vue d'ensemble
Description
2-Methyl-6-(pyrrolidin-1-yl)pyridine is an aralkylamine compound with the chemical formula C10H14N2 . It is also known by other names, including o-Nicotine , α-Nicotine , and α-Pyridyl-α-methylpyrrolidine . The compound exhibits interesting pharmacological properties and has been studied for its potential applications in drug discovery .
Synthesis Analysis
The synthesis of 2-Methyl-6-(pyrrolidin-1-yl)pyridine can be achieved through various methods. One approach involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid to yield intermediate derivatives, which are then further transformed to the desired compound . Additionally, the reaction of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine can lead to the formation of substituted pyridines, including this compound .
Molecular Structure Analysis
The molecular structure of 2-Methyl-6-(pyrrolidin-1-yl)pyridine consists of a pyridine ring fused with a pyrrolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule, and its non-planarity (a phenomenon called “pseudorotation”) enhances three-dimensional coverage. The compound’s stereoisomers and spatial orientation of substituents play a crucial role in its biological profile and binding mode to enantioselective proteins .
Chemical Reactions Analysis
2-Methyl-6-(pyrrolidin-1-yl)pyridine exhibits diverse chemical reactivity. It acts as an antagonist of the vanilloid receptor 1, modulates the insulin-like growth factor 1 receptor, and inhibits enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1. Additionally, it possesses antioxidative and antibacterial properties and affects cell cycle dynamics .
Applications De Recherche Scientifique
Chimie médicinale : La pyrrolidine, un échafaudage polyvalent
2-Méthyl-6-(pyrrolidin-1-yl)pyridine: est un composé qui présente un cycle pyrrolidine, largement utilisé en chimie médicinale. Le cycle pyrrolidine est un cycle saturé à cinq chaînons contenant de l'azote, souvent utilisé pour créer des composés biologiquement actifs grâce à sa capacité à explorer efficacement l'espace pharmacophore et à contribuer à la stéréochimie des molécules . Ce composé peut être utilisé pour concevoir des médicaments à sélectivité ciblée, et ses variantes, telles que les pyrrolizines et les dérivés du prolinol, ont été rapportées dans la littérature pour leur bioactivité.
Synthèse organique : Synthèse en flux de pyridines méthylées
En synthèse organique, This compound peut être synthétisée par un processus de synthèse en flux. Cette méthode est avantageuse pour la production de pyridines α-méthylées, qui sont précieuses dans diverses industries. Le processus est plus écologique que les réactions discontinues classiques, offrant des avantages tels que des temps de réaction plus courts, une sécurité accrue et une réduction des déchets .
Inhibition enzymatique : Ciblage des voies pathogéniques
Des dérivés de ce composé se sont avérés inhiber une large gamme d'enzymes, ce qui est crucial dans le traitement des maladies. Par exemple, ils peuvent agir comme antagonistes du récepteur vanilloïde et modulateurs du récepteur du facteur de croissance analogue à l'insuline 1. Une telle inhibition enzymatique peut être essentielle pour développer des thérapies contre des maladies telles que le cancer et le diabète .
Mécanisme D'action
The precise mechanism of action for 2-Methyl-6-(pyrrolidin-1-yl)pyridine depends on its specific target. It may interact with various receptors or enzymes, leading to biological effects. For example, it could modulate signaling pathways, influence cellular processes, or affect protein function. Further studies are needed to elucidate its exact mode of action .
Propriétés
IUPAC Name |
2-methyl-6-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-9-5-4-6-10(11-9)12-7-2-3-8-12/h4-6H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRMFTSBMKAGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901292364 | |
| Record name | 2-Methyl-6-(1-pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901292364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54660-07-0 | |
| Record name | 2-Methyl-6-(1-pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54660-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-(1-pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901292364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


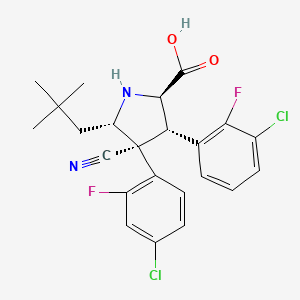

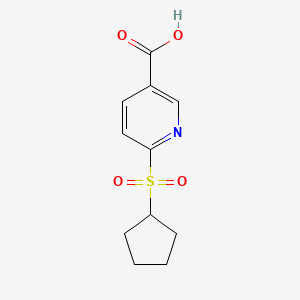

![(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine](/img/structure/B1467733.png)

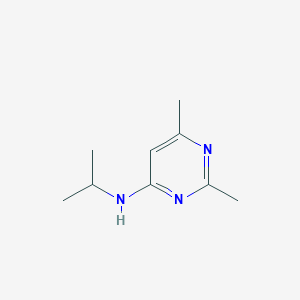
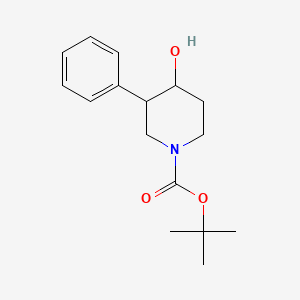
![2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1467739.png)

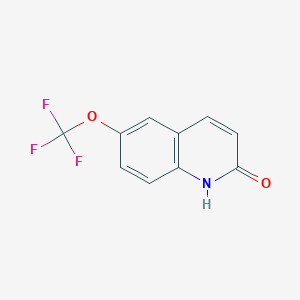
![3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467744.png)

